molecular formula C13H19NO3 B3255392 (S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester CAS No. 25441-65-0

(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester

Cat. No. B3255392
CAS RN: 25441-65-0
M. Wt: 237.29 g/mol
InChI Key: ULPOWYZOMZHZQV-ZDUSSCGKSA-N
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Description

The compound “(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester” is a complex organic molecule. It contains functional groups such as an amino group, an ester group, and a methoxy group. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, ester, and methoxy groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the methoxy group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amino and ester groups could result in the compound having a relatively high boiling point and being soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. The compound could also be harmful if swallowed or if it comes into contact with the skin or eyes .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity under various conditions, and developing more efficient synthesis methods .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-17-12(15)13(2,14)9-10-5-7-11(16-3)8-6-10/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPOWYZOMZHZQV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293445
Record name O,α-Dimethyl-L-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester

CAS RN

1241681-52-6
Record name O,α-Dimethyl-L-tyrosine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241681-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,α-Dimethyl-L-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester
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(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester
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(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester
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(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester
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(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester
Reactant of Route 6
(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester

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